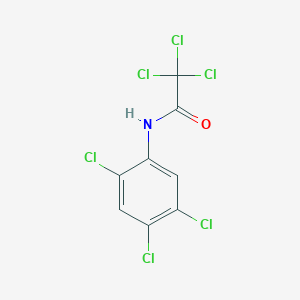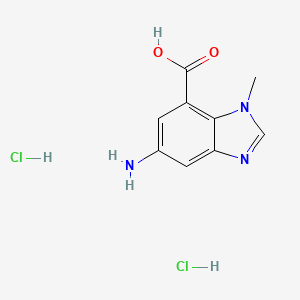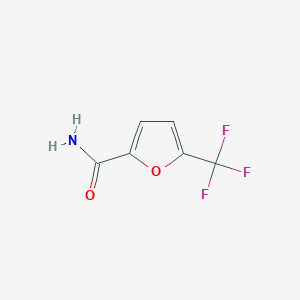
5-(Trifluoromethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Trifluoromethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C6H4F3NO2 and its molecular weight is 179.098. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research :
- Furan-carboxamide derivatives, including compounds structurally similar to 5-(Trifluoromethyl)furan-2-carboxamide, have shown potential as inhibitors of lethal H5N1 influenza A viruses (Yu Yongshi et al., 2017).
DNA Interaction Studies :
- Research has focused on furan derivatives for their ability to interact with DNA, as seen in the study of furamidine, a furan analog, which exhibited enhanced DNA-binding affinity (C. Laughton et al., 1995).
Catalysis and Polymer Industry :
- Furan derivatives, similar to this compound, have been used in the selective oxidation process, relevant to polymer manufacturing (Archana Jain et al., 2015).
Antimicrobial Research :
- Furan-3-carboxamides have shown significant in vitro antimicrobial activity against various microorganisms (N. Zanatta et al., 2007).
Pharmaceutical Research :
- 5-Arylfuran-2-carboxamide derivatives have been studied as potential urotensin-II receptor antagonists (Chae Jo Lim et al., 2019).
Antibacterial Activities :
- Functionalized N-(4-Bromophenyl)furan-2-carboxamides have shown efficacy against drug-resistant bacteria (A. Siddiqa et al., 2022).
Food Industry Applications :
- The potential of furanic compounds, including those structurally related to this compound, to mitigate acrylamide and other toxic compounds in food has been explored (M. Anese et al., 2013).
Neuroinflammation Studies :
- Furan-2-carboxamide derivatives have been used in PET imaging for studying neuroinflammation (A. Horti et al., 2019).
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBRGGLRJRFWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
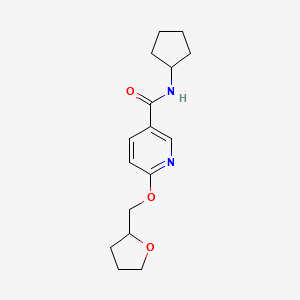
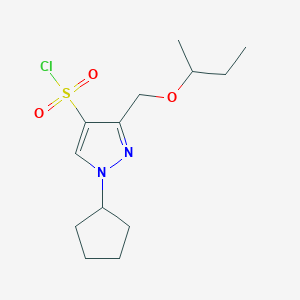
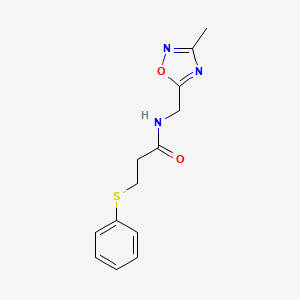
![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)

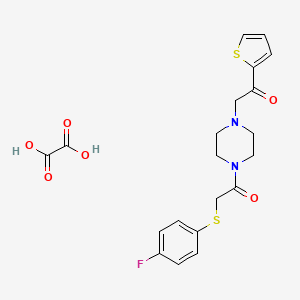
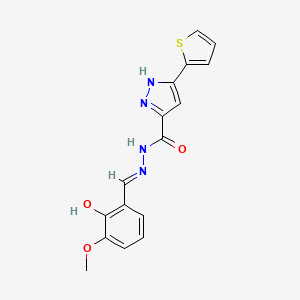
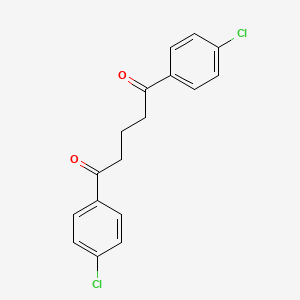
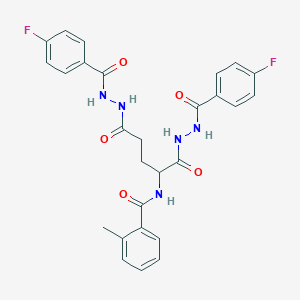
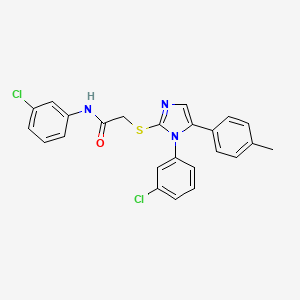
![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)
